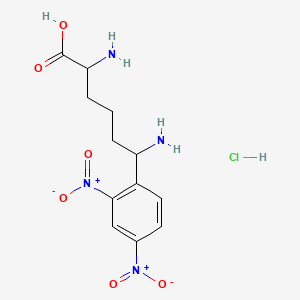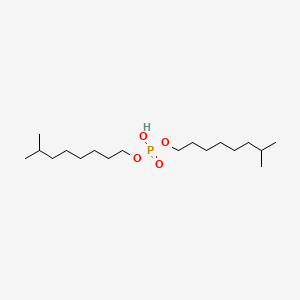
Diisononyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisononyl phosphate is an organophosphate compound with the molecular formula C18H39O4P . It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly valued for its ability to impart these properties to polyvinyl chloride (PVC) and other polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diisononyl phosphate is typically synthesized through the esterification of phosphoric acid with isononyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phosphoric acid and isononyl alcohol, are mixed in a reactor equipped with heating and stirring mechanisms. The reaction mixture is then heated to the desired temperature, and the acid catalyst is added. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Diisononyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and isononyl alcohol.
Oxidation: Under oxidative conditions, this compound can be converted to its corresponding phosphate ester derivatives.
Substitution: this compound can participate in substitution reactions where the isononyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various alkylating or arylating agents, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phosphoric acid and isononyl alcohol.
Oxidation: Phosphate ester derivatives.
Substitution: New organophosphate compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Diisononyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and copolymers.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and medical devices.
Wirkmechanismus
The mechanism by which diisononyl phosphate exerts its effects is primarily through its interaction with polymer matrices. By incorporating into the polymer structure, this compound increases the flexibility and workability of the material. On a molecular level, it acts by reducing intermolecular forces between polymer chains, allowing them to move more freely.
In biological systems, this compound may interact with cellular membranes and proteins, potentially disrupting normal cellular functions. Its exact molecular targets and pathways are still under investigation, but it is believed to affect endocrine signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Diisononyl phosphate is often compared to other plasticizers, such as:
Diisononyl phthalate (DINP): Another widely used plasticizer with similar applications in PVC products. this compound is considered to have a lower environmental impact.
Diisodecyl phthalate (DIDP): Similar in structure and function to this compound but with slightly different physical properties.
Tris-2-ethylhexyl phosphate (TEHP): Another organophosphate plasticizer with similar applications but different chemical properties.
Uniqueness: this compound is unique in its balance of flexibility, durability, and lower environmental impact compared to some other plasticizers. Its ability to enhance the properties of PVC and other polymers while being less harmful to the environment makes it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
27253-58-3 |
|---|---|
Molekularformel |
C18H39O4P |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
bis(7-methyloctyl) hydrogen phosphate |
InChI |
InChI=1S/C18H39O4P/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
CELFQJLWIWWAPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCOP(=O)(O)OCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



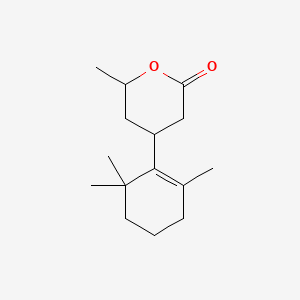
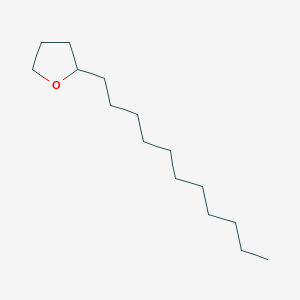
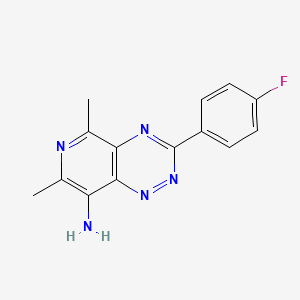

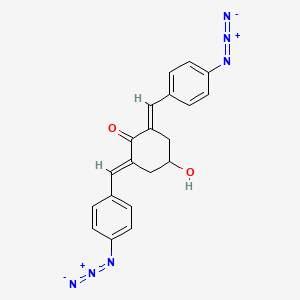
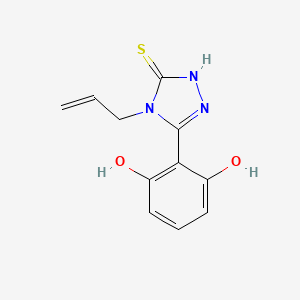
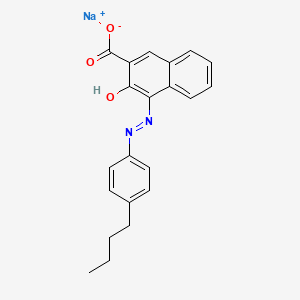
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
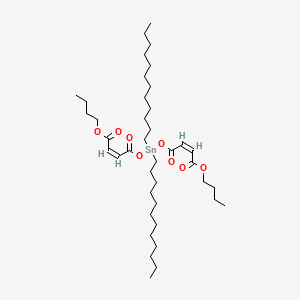
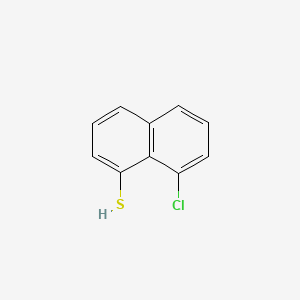
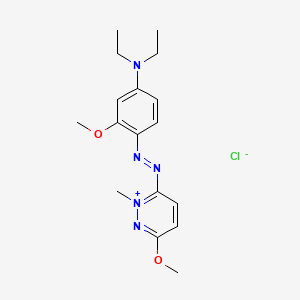
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
